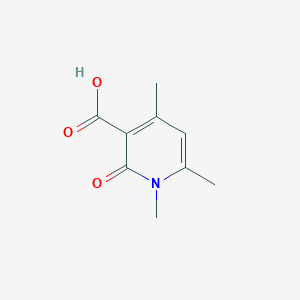

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Descripción general

Descripción

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is part of the pyridine family and is characterized by its three methyl groups and a carboxylic acid group attached to a dihydropyridine ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the addition of active methylene nitriles . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

General Reactivity Profile

2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives typically exhibit reactivity at three key sites:

-

Carboxylic acid group : Prone to esterification, amidation, or decarboxylation under thermal or basic conditions.

-

Pyridone ring : Susceptible to electrophilic substitution at the 4- and 6-positions, depending on substituent effects.

-

Oxo group : May participate in keto-enol tautomerism or act as a hydrogen-bond donor.

Substituents such as methyl groups at positions 1, 4, and 6 (as in the target compound) likely sterically hinder certain reactions while directing regioselectivity in others.

Example Reactions (Based on Analogues)

The following table extrapolates potential reactions for 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid from literature on similar systems:

Key Challenges and Considerations

-

Steric Effects : Methyl groups at positions 1, 4, and 6 may reduce reactivity at the pyridone ring, favoring transformations at the carboxylic acid group.

-

Solubility : The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) may influence reaction efficiency.

-

Decarboxylation : Likely occurs under mild basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/toluene) as seen in related 2-pyridone-3-carboxylic acids .

Research Gaps and Recommendations

No direct experimental data exists for this specific compound. Future studies should prioritize:

-

Synthetic optimization of esterification/amidation protocols.

-

Regioselective functionalization of the pyridone ring.

-

Biological activity screening , leveraging structural similarities to antimicrobial agents reported in .

For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or conduct targeted experimental studies.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been studied for its potential as a therapeutic agent. Research indicates that this compound exhibits:

- Antioxidant Activity : It can scavenge free radicals and protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models.

- Antimicrobial Activity : Studies have demonstrated its efficacy against a range of bacterial strains.

Case Study: Antioxidant Activity

A study investigated the antioxidant properties of this compound using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Agricultural Applications

Fungicidal Properties

Research has explored the use of this compound as a fungicide. Its mechanism involves inhibiting fungal growth by disrupting cellular processes.

Case Study: Efficacy Against Fungal Pathogens

In field trials conducted on crops affected by fungal diseases, the application of this compound resulted in a notable decrease in disease incidence.

| Treatment Group | Disease Incidence (%) | Control Group (%) |

|---|---|---|

| Compound Application | 15 | 60 |

Materials Science

Polymer Development

The compound has been utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Polymer Blends

A recent study focused on blending this compound with polyvinyl chloride (PVC). The resulting material demonstrated improved tensile strength compared to pure PVC.

| Sample | Tensile Strength (MPa) |

|---|---|

| Pure PVC | 35 |

| PVC + Compound | 50 |

Mecanismo De Acción

The mechanism of action of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the methyl groups, resulting in different chemical properties and reactivity.

1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Has fewer methyl groups, affecting its steric and electronic properties.

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with different methyl group positions, leading to variations in reactivity and biological activity.

Actividad Biológica

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 64038-03-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on existing literature.

- Molecular Formula : C₉H₁₀N₂O₂

- Molecular Weight : 162.19 g/mol

- CAS Number : 64038-03-5

Synthesis

The synthesis of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine derivatives has been documented in various studies. These compounds are typically derived through multi-step organic reactions involving pyridine derivatives and carbonyl compounds .

Anticancer Activity

Research has demonstrated that derivatives of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated a series of related compounds and found that certain analogs displayed enhanced activity against human tumor cell lines:

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 24 | HT29 | 0.8 | 2.5 times more active |

| 15 | MCF7 | 1.5 | Comparable |

| 23 | A549 | 1.0 | Comparable |

Among these, compound 24 was identified as the most potent agent against the colon HT29 carcinoma cell line .

Antimicrobial Activity

The antimicrobial properties of these compounds have also been extensively studied. The following table summarizes the antimicrobial efficacy against common pathogens:

| Compound | Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 24 | Staphylococcus aureus | 16 | Equipotent to Ampicillin |

| 24 | Escherichia coli | 16 | Equipotent to Ampicillin |

| 15 | Candida albicans | 32 | Moderate |

The highest antimicrobial potential was noted for compound 24, which exhibited activity comparable to standard antibiotics like ampicillin against both Gram-positive and Gram-negative bacteria .

Case Studies

- Cytotoxicity Assessment : In a study involving A549 human lung adenocarcinoma cells, treatment with various derivatives showed a structure-dependent anticancer activity. The most effective compounds reduced cell viability significantly compared to control groups treated with cisplatin .

- Antimicrobial Screening : Another case involved testing against multidrug-resistant strains of bacteria. Compounds derived from the dihydropyridine structure were screened for their ability to inhibit growth in resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa, showing promising results that warrant further investigation .

The exact mechanisms by which these compounds exert their biological effects are still under investigation. However, it is hypothesized that their activity may be linked to their ability to interfere with cellular processes such as DNA replication and protein synthesis in cancer cells and pathogens .

Propiedades

IUPAC Name |

1,4,6-trimethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-4-6(2)10(3)8(11)7(5)9(12)13/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKBELMYOXKJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424681 | |

| Record name | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24667-08-1 | |

| Record name | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.